molecular formula C18H54CeN3Si6 B1588490 Tris[N,N-bis(trimethylsilyl)amide]cerium(III) CAS No. 41836-21-9

Tris[N,N-bis(trimethylsilyl)amide]cerium(III)

Cat. No. B1588490
CAS RN: 41836-21-9
M. Wt: 621.3 g/mol
InChI Key: DPCZDYUESIKMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris[N,N-bis(trimethylsilyl)amide]cerium(III) is a bright yellow crystalline powder . It is used as a reactant for the synthesis of amidocerium (IV) oxides, sterically encumbered N-heterocyclic carbene ligands, lanthanide imidodiphosphinate complexes with electroluminescent properties, and lanthanide complexes of an oxazoline-phenoxide hybrid chelate .


Chemical Reactions Analysis

Tris[N,N-bis(trimethylsilyl)amide]cerium(III) is used as a reactant for the synthesis of amidocerium (IV) oxides, sterically encumbered N-heterocyclic carbene ligands, lanthanide imidodiphosphinate complexes with electroluminescent properties, and lanthanide complexes of an oxazoline-phenoxide hybrid chelate . It is also used for one-electron oxidation to produce tetravalent cerium compounds .


Physical And Chemical Properties Analysis

Tris[N,N-bis(trimethylsilyl)amide]cerium(III) is a bright yellow crystalline powder . It has a melting point of 132-140 °C . The IUPAC name is cerium (3+) tris (bis (trimethylsilyl)azanide) and the molecular formula is C18H54CeN3Si6 .

Scientific Research Applications

Gas-Phase Electron Diffraction Studies

Tris[N,N-bis(trimethylsilyl)amide]cerium(III) has been examined through gas-phase electron diffraction studies, revealing its monomeric molecules' structure with C3 symmetry. The analysis provided insights into bond lengths, valence angles, and the nonplanar configuration of the compound, suggesting its potential for further structural and theoretical chemistry studies (Fjeldberg & Andersen, 1985).

Catalytic Activities in Organic Synthesis

Research has demonstrated the efficacy of tris[N,N-bis(trimethylsilyl)amide] complexes of group 3 metals, including cerium, as catalysts for organic synthesis reactions. For instance, these complexes have catalyzed the aminomethylation reactions of ortho-C-H bond addition of pyridine derivatives, showcasing their utility in the development of novel synthetic methodologies (Nagae et al., 2015).

Deoxygenative Reduction of Amides

Tris[N,N-bis(trimethylsilyl)amide]lanthanum, a related compound, has shown efficiency and selectivity as a catalyst for the deoxygenative reduction of tertiary and secondary amides with pinacolborane. This reaction tolerates various functional groups and is selective for hydroboration, highlighting the compound's potential in homogeneous catalysis and functional group transformations (Barger et al., 2020).

Synthesis and Structural Analysis

The compound has also been utilized in synthesizing bis(η5-cyclopentadienyl)[bis(trimethylsilyl)amido]cerium(III), with studies revealing detailed structural dynamics and reactivity profiles. This research contributes to our understanding of organometallic chemistry and the synthesis of novel compounds (Baisch et al., 2006).

Safety And Hazards

Tris[N,N-bis(trimethylsilyl)amide]cerium(III) is considered hazardous. It is a flammable solid and in contact with water, it releases flammable gases . It causes severe skin burns and eye damage . It also causes serious eye damage and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

bis(trimethylsilyl)azanide;cerium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H18NSi2.Ce/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCZDYUESIKMSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Ce+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H54CeN3Si6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris[N,N-bis(trimethylsilyl)amide]cerium(III)

CAS RN

41836-21-9
Record name Tris[N,N-bis(trimethylsilyl)amide]cerium(III)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris[N,N-bis(trimethylsilyl)amide]cerium(III)
Reactant of Route 2
Tris[N,N-bis(trimethylsilyl)amide]cerium(III)
Reactant of Route 3
Tris[N,N-bis(trimethylsilyl)amide]cerium(III)
Reactant of Route 4
Tris[N,N-bis(trimethylsilyl)amide]cerium(III)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.